molecular formula C10H6ClF3O2 B1369544 3-Chloro-5-(trifluoromethyl)cinnamic acid CAS No. 886761-69-9

3-Chloro-5-(trifluoromethyl)cinnamic acid

Cat. No.: B1369544
CAS No.: 886761-69-9
M. Wt: 250.6 g/mol
InChI Key: KPPCAVODXDPRKR-OWOJBTEDSA-N
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Description

3-Chloro-5-(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C10H6ClF3O2 It is a derivative of cinnamic acid, characterized by the presence of a chlorine atom and a trifluoromethyl group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(trifluoromethyl)cinnamic acid typically involves the reaction of 3-chloro-5-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like piperidine or pyridine. The reaction proceeds through a Knoevenagel condensation, followed by a decarboxylation step to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cinnamic acids, phenylpropanoic acids, and other derivatives with modified functional groups .

Scientific Research Applications

3-Chloro-5-(trifluoromethyl)cinnamic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trifluoromethyl)cinnamic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. The compound may also inhibit key enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-(trifluoromethyl)cinnamic acid is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and reactivity. These features make it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

(E)-3-[3-chloro-5-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O2/c11-8-4-6(1-2-9(15)16)3-7(5-8)10(12,13)14/h1-5H,(H,15,16)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPCAVODXDPRKR-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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